
Spectroscopic Characterization of 2-
(diallylamino)ethanol: An In-Depth Technical

Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest
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CAS No.: 17719-79-8

Cat. No.: B104756

Get Quote

Introduction
2-(diallylamino)ethanol is a tertiary amine with a primary alcohol functional group, making it a

versatile building block in organic synthesis. Its diallylamino group is amenable to various

transformations, including quaternization, oxidation, and polymerization, while the hydroxyl

group can undergo esterification, etherification, and oxidation. This unique combination of

reactive sites makes it a valuable precursor for synthesizing a wide range of molecules,

including pharmaceuticals, polymers, and corrosion inhibitors.

A thorough understanding of the molecular structure of 2-(diallylamino)ethanol is paramount for

its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for

elucidating its chemical architecture. This technical guide provides a comprehensive analysis of

the spectroscopic data of 2-(diallylamino)ethanol, offering insights into the principles behind the

experimental choices and a detailed interpretation of the resulting spectra. This document is
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intended for researchers, scientists, and drug development professionals who require a deep

understanding of the structural characterization of this important molecule.

Molecular Structure and Spectroscopic Overview
The structural formula of 2-(diallylamino)ethanol is presented below. The key structural features

to be confirmed by spectroscopic analysis are the diallylamino group, characterized by the allyl

(prop-2-en-1-yl) moieties, and the ethanolamine backbone.

Caption: Molecular Structure of 2-(diallylamino)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical

environment of each nucleus.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A solution of 2-(diallylamino)ethanol is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically

chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The use of a deuterated solvent is

crucial to avoid large solvent signals that would obscure the analyte's resonances.[1]

Instrument Setup: The NMR spectra are acquired on a spectrometer operating at a specific

frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR

spectrum. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4

seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain the carbon

NMR spectrum, which results in a spectrum of singlets for each unique carbon atom. A larger

number of scans is typically required for ¹³C NMR due to the lower natural abundance of the

¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a

Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.
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Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 2-(diallylamino)ethanol exhibits distinct signals corresponding to the

different proton environments in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.8 m 2H -CH=CH₂

~5.2 m 4H -CH=CH₂

~3.6 t 2H -CH₂-OH

~3.1 d 4H N-CH₂-CH=

~2.6 t 2H N-CH₂-CH₂-

~2.5 br s 1H -OH

Interpretation:

The complex multiplet at approximately 5.8 ppm is characteristic of the vinylic protons of the

two allyl groups (-CH=CH₂). The integration of 2H confirms the presence of two such

protons.

The multiplet around 5.2 ppm, integrating to 4H, corresponds to the terminal vinylic protons

(=CH₂) of the two allyl groups.

The triplet at roughly 3.6 ppm is assigned to the methylene protons adjacent to the hydroxyl

group (-CH₂-OH). The triplet multiplicity arises from coupling with the neighboring methylene

protons.

The doublet at approximately 3.1 ppm, with an integration of 4H, is attributed to the

methylene protons of the allyl groups attached to the nitrogen atom (N-CH₂-CH=). The

doublet splitting is due to coupling with the adjacent vinylic proton.
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The triplet at about 2.6 ppm corresponds to the methylene protons of the ethanolamine

backbone that are adjacent to the nitrogen atom (N-CH₂-CH₂-).

A broad singlet, typically observed around 2.5 ppm, is indicative of the hydroxyl proton (-OH).

The broadness of this peak is a result of chemical exchange, and its chemical shift can vary

with concentration and temperature.[1]

¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the

molecule.

Chemical Shift (δ) ppm Assignment

~135 -CH=CH₂

~117 -CH=CH₂

~60 -CH₂-OH

~57 N-CH₂-CH=

~54 N-CH₂-CH₂-

Interpretation:

The signal at approximately 135 ppm is assigned to the internal vinylic carbons (-CH=CH₂).

The resonance around 117 ppm corresponds to the terminal vinylic carbons (=CH₂).

The peak at roughly 60 ppm is characteristic of the carbon atom bonded to the hydroxyl

group (-CH₂-OH). Its downfield shift is due to the deshielding effect of the electronegative

oxygen atom.[2][3]

The signal at about 57 ppm is attributed to the methylene carbons of the allyl groups

attached to the nitrogen (N-CH₂-CH=).

The resonance at approximately 54 ppm corresponds to the methylene carbon of the

ethanolamine backbone adjacent to the nitrogen atom (N-CH₂-CH₂-).
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Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
Sample Preparation: A small drop of neat 2-(diallylamino)ethanol is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

Background Spectrum: A background spectrum of the empty spectrometer is recorded to

account for atmospheric and instrumental contributions.

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

Data Analysis: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

IR Spectral Data and Interpretation
The IR spectrum of 2-(diallylamino)ethanol displays characteristic absorption bands that

confirm the presence of its key functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3400 (broad) Strong O-H stretching (alcohol)

~3080 Medium =C-H stretching (alkene)

~2980-2850 Strong C-H stretching (alkane)

~1645 Medium C=C stretching (alkene)

~1100 Strong C-O stretching (alcohol)

~990 and ~915 Strong
=C-H bending (alkene, out-of-

plane)

Interpretation:
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A strong and broad absorption band centered around 3400 cm⁻¹ is a definitive indication of

the O-H stretching vibration of the alcohol functional group. The broadening is due to

intermolecular hydrogen bonding.[4]

The medium intensity peak at approximately 3080 cm⁻¹ is characteristic of the stretching

vibration of the sp² hybridized C-H bonds of the alkene groups.

The strong absorptions in the 2980-2850 cm⁻¹ region are due to the stretching vibrations of

the sp³ hybridized C-H bonds of the methylene groups.

The absorption of medium intensity at about 1645 cm⁻¹ corresponds to the C=C stretching

vibration of the allyl groups.

A strong band around 1100 cm⁻¹ is assigned to the C-O stretching vibration of the primary

alcohol.

The strong peaks at approximately 990 cm⁻¹ and 915 cm⁻¹ are characteristic out-of-plane

bending vibrations for the terminal vinyl group (=C-H), providing further evidence for the

presence of the allyl moieties.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry
Sample Introduction: A dilute solution of 2-(diallylamino)ethanol is injected into a gas

chromatograph (GC) for separation, which then introduces the sample into the mass

spectrometer.

Ionization: Electron ionization (EI) is a common method where the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion abundance versus m/z.

Mass Spectral Data and Interpretation
The mass spectrum of 2-(diallylamino)ethanol provides key information for confirming its

molecular weight and elucidating its fragmentation pathways. The molecular formula is

C₈H₁₅NO, with a molecular weight of 141.21 g/mol .

m/z Relative Intensity Assignment

141 Low [M]⁺ (Molecular Ion)

110 High [M - CH₂OH]⁺

100 Medium [M - C₃H₅]⁺

70 Medium [C₄H₈N]⁺

41 High [C₃H₅]⁺ (Allyl cation)

Interpretation:

The molecular ion peak ([M]⁺) is expected at m/z 141, corresponding to the molecular weight

of 2-(diallylamino)ethanol. This peak may be of low intensity due to the facile fragmentation

of the molecule.

A prominent peak is often observed at m/z 110, resulting from the loss of the hydroxymethyl

radical (•CH₂OH, mass 31) via alpha-cleavage adjacent to the nitrogen atom. This is a

characteristic fragmentation for amino alcohols.[5]

A peak at m/z 100 can be attributed to the loss of an allyl radical (•C₃H₅, mass 41), another

common fragmentation pathway for allylic compounds.

The fragment at m/z 70 likely corresponds to the [C₄H₈N]⁺ ion, formed through various

rearrangement and cleavage pathways.
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A high-intensity peak at m/z 41 is characteristic of the stable allyl cation ([C₃H₅]⁺), which is

readily formed by the cleavage of the N-allyl bond.

[C₈H₁₅NO]⁺˙
m/z = 141

[C₇H₁₂N]⁺
m/z = 110

- •CH₂OH

[C₅H₁₀NO]⁺
m/z = 100

- •C₃H₅

[C₃H₅]⁺
m/z = 41

Cleavage

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b104756/docs#spectroscopic-
characterization-of-2-diallylamino-ethanol-an-in-depth-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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